2,2-bis(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2,2-BIS(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including chlorophenoxy and dibromo-hydroxyphenyl moieties, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,2-bis(4-chlorophenoxy)acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 3,5-dibromo-2-hydroxybenzaldehyde in the presence of an acid catalyst to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2-BIS(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-BIS(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,2-BIS(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-BIS(4-CHLOROPHENOXY)ACETIC ACID: A simpler analog lacking the dibromo-hydroxyphenyl moiety.
3,5-DIBROMO-2-HYDROXYBENZALDEHYDE: A precursor used in the synthesis of the target compound.
Uniqueness
2,2-BIS(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of chlorophenoxy and dibromo-hydroxyphenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 2,2-BIS(4-CHLOROPHENOXY)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H14Br2Cl2N2O4 |
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Molecular Weight |
589.1 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenoxy)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H14Br2Cl2N2O4/c22-13-9-12(19(28)18(23)10-13)11-26-27-20(29)21(30-16-5-1-14(24)2-6-16)31-17-7-3-15(25)4-8-17/h1-11,21,28H,(H,27,29)/b26-11+ |
InChI Key |
IZZACLZCVYZHCD-KBKYJPHKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OC(C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)OC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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